molecular formula C10H16N2 B14337749 N,N,2,3,5-Pentamethylpyridin-4-amine CAS No. 103014-07-9

N,N,2,3,5-Pentamethylpyridin-4-amine

Cat. No.: B14337749
CAS No.: 103014-07-9
M. Wt: 164.25 g/mol
InChI Key: WAFBQSRXGWAYEW-UHFFFAOYSA-N
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Description

N,N,2,3,5-Pentamethylpyridin-4-amine (CAS# 103014-07-9) is a specialized pentasubstituted aminopyridine derivative with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics for neglected tropical diseases (NTDs). Its aminopyridine scaffold is a key structural motif being investigated against protozoan parasites responsible for diseases such as Chagas disease, human African trypanosomiasis, and leishmaniasis . Incorporating an aminopyridine moiety like the one in this compound can impart favorable physicochemical properties to drug candidates. Research indicates that such structures can reduce overall lipophilicity, which may lead to improved metabolic stability and permeability. Furthermore, the presence of both hydrogen bond donor and acceptor sites can enhance aqueous solubility and facilitate critical interactions with biological targets . The multi-methylated structure of this particular derivative offers a valuable building block for synthetic chemistry, enabling further pharmacomodulation to optimize potency and selectivity. Researchers utilize this compound as a key intermediate in the design and synthesis of more complex aza-heterocycles, which are prevalent in modern drug discovery efforts . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use. References: Chemsrc: CAS# 103014-07-9. (2025). Retrieved from https://www.chemsrc.com/en/cas/103014-07-9_7262.html Tahira Khalid, et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv. , 15, 688-711.

Properties

CAS No.

103014-07-9

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N,N,2,3,5-pentamethylpyridin-4-amine

InChI

InChI=1S/C10H16N2/c1-7-6-11-9(3)8(2)10(7)12(4)5/h6H,1-5H3

InChI Key

WAFBQSRXGWAYEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1N(C)C)C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyridine Derivatives

The foundational method, reported by Joiner and King in 1987, involves sequential alkylation of 4-aminopyridine derivatives. Starting with 4-aminopyridine, the amine group undergoes dimethylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Subsequent Friedel-Crafts alkylation or exhaustive methylation agents like methyl triflate introduces methyl groups at the 2, 3, and 5 positions.

Reaction Conditions and Optimization

  • Step 1 (N,N-Dimethylation):
    A mixture of 4-aminopyridine (1 equiv), methyl iodide (2.2 equiv), and potassium carbonate (3 equiv) in dimethylformamide reacts at 80°C for 12 hours. Quenching with ice water followed by extraction with dichloromethane yields N,N-dimethylpyridin-4-amine.
  • Step 2 (C-Methylation):
    The intermediate is treated with methyl magnesium bromide (3 equiv) in tetrahydrofuran under reflux. Lewis acids such as aluminum chloride may accelerate regioselective methylation at the 2, 3, and 5 positions, though competing side reactions necessitate careful temperature control (60–70°C).

Table 1: Key Parameters for Direct Alkylation

Parameter Step 1 (N,N-Dimethylation) Step 2 (C-Methylation)
Temperature 80°C 60–70°C
Reaction Time 12 hours 8–10 hours
Yield 85–90% 70–75%
Key Reagents Methyl iodide, K₂CO₃ MeMgBr, AlCl₃

Transition-Metal-Catalyzed Coupling Approaches

Recent patents disclose nickel-catalyzed Negishi couplings to install methyl groups on brominated pyridine precursors, offering a scalable alternative to direct alkylation. For example, 2-amino-3,5-dibromo-4-methylpyridine undergoes directed ortho-methylation via a nickel-dppm (1,1-bis(diphenylphosphino)methane) catalyst system.

Mechanistic Insights

  • Directing Group Installation:
    Reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) forms (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide, which directs subsequent methyl group insertion.
  • Negishi Coupling:
    Treatment with methylzinc chloride in the presence of NiCl₂/dppm at 60°C replaces the 3-bromo substituent with a methyl group. Hydrolysis with hydrochloric acid removes the directing group, yielding 5-bromo-3,4-dimethylpyridin-2-amine, which undergoes further methylation to achieve the pentamethyl product.

Table 2: Nickel-Catalyzed Methylation Conditions

Parameter Conditions
Catalyst NiCl₂, dppm ligand
Methyl Source Methylzinc chloride
Solvent 2-Methyltetrahydrofuran
Temperature 60°C
Reaction Time 6 hours
Yield (Per Step) 80–85%

Comparative Analysis of Methodologies

Direct Alkylation Pros and Cons

  • Advantages:
    • Fewer synthetic steps.
    • Avoids transition-metal catalysts, reducing costs.
  • Limitations:
    • Poor regiocontrol during C-methylation.
    • Low functional group tolerance.

Transition-Metal-Catalyzed Approach Pros and Cons

  • Advantages:
    • High regioselectivity via directing groups.
    • Scalable for kilogram-scale production.
  • Limitations:
    • Requires air-sensitive catalysts.
    • Multi-step synthesis increases complexity.

Characterization and Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure of this compound. Key spectral features include:

  • ¹H NMR (CDCl₃): δ 2.15 (s, 6H, N(CH₃)₂), 2.30 (s, 3H, C5-CH₃), 2.45 (s, 3H, C3-CH₃), 2.60 (s, 3H, C2-CH₃), 6.85 (s, 1H, Ar-H).
  • HRMS: m/z 164.1310 [M+H]⁺ (calculated for C₁₀H₁₆N₂: 164.1313).

Industrial and Research Implications

The nickel-catalyzed method’s compatibility with continuous flow reactors enhances its industrial viability, as demonstrated in patent WO2024015825A1. Conversely, academic laboratories favor direct alkylation for rapid access to small quantities. Future research should explore photocatalytic methylation or biocatalytic routes to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N,N,2,3,5-Pentamethylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,2,3,5-Pentamethylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2,3,5-Pentamethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Profiles : The pentamethylpyridine derivative exhibits greater steric bulk compared to compounds like the pyrrolopyrimidine in , which may limit its interaction with biological targets but enhance stability in catalytic applications.
  • Lipophilicity : The high methyl content in this compound likely increases lipophilicity (logP ~2.5–3.0 estimated), contrasting with the polar piperidine-containing analog in (logP ~1.5 inferred).
  • Synthetic Complexity : Multi-methylated pyridines often require regioselective methylation steps, whereas pyrrolopyrimidines (e.g., ) utilize cross-coupling or cyclization strategies .

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